molecular formula C15H19NO2 B1522399 N-Allyl-N-[2-(allyloxy)phenyl]propanamide CAS No. 1246471-49-7

N-Allyl-N-[2-(allyloxy)phenyl]propanamide

Cat. No.: B1522399
CAS No.: 1246471-49-7
M. Wt: 245.32 g/mol
InChI Key: WALJHXYXSNRKMN-UHFFFAOYSA-N
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Description

N-Allyl-N-[2-(allyloxy)phenyl]propanamide is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol. This compound is characterized by its unique structure, which includes an allyl group attached to a nitrogen atom, which in turn is connected to a phenyl ring with an allyloxy substituent. The presence of multiple allyl groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N-[2-(allyloxy)phenyl]propanamide typically involves the reaction of 2-allyloxyaniline with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-[2-(allyloxy)phenyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Allyl-N-[2-(allyloxy)phenyl]propanamide has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-Allyl-N-[2-(allyloxy)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-Allyl-N-[2-(allyloxy)phenyl]propanamide is unique due to its structure and reactivity. Similar compounds include N-allyl-N-phenylpropanamide and N-allyl-N-(2-hydroxyphenyl)propanamide. These compounds share the allyl group and the propanamide moiety but differ in their substituents on the phenyl ring. The presence of the allyloxy group in this compound imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-prop-2-enoxyphenyl)-N-prop-2-enylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALJHXYXSNRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC=C)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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